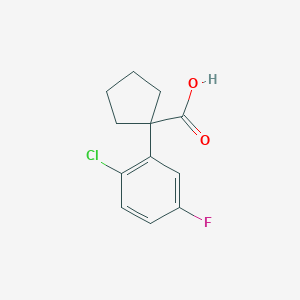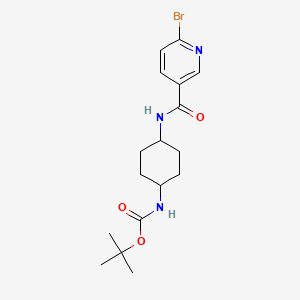
tert-Butyl ((1r,4r)-4-(6-bromonicotinamido)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate: is a synthetic organic compound with the molecular formula C17H24BrN3O3 It is characterized by the presence of a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 6-bromopyridine-3-amido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate typically involves multiple steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with appropriate substituents to introduce the desired amido group.
Introduction of the 6-bromopyridine moiety: This step involves the coupling of the cyclohexyl intermediate with 6-bromopyridine-3-carboxylic acid or its derivatives under suitable reaction conditions.
Protection with tert-butyl carbamate: The final step involves the protection of the amine group with tert-butyl carbamate using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction reactions: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation reactions: The cyclohexyl ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Reduction: Amines derived from the reduction of the amido group.
Oxidation: Cyclohexyl derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl carbamate group can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-[(1r,4r)-4-[(4-chloro-1,3,5-triazin-2-yl)amino]cyclohexyl]carbamate
- tert-butyl ((1r,4r)-4-((2-methylallyl)oxy)cyclohexyl)carbamate
Uniqueness
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate is unique due to the presence of the 6-bromopyridine moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The combination of the tert-butyl carbamate group and the cyclohexyl ring further enhances its stability and solubility, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H24BrN3O3 |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[(6-bromopyridine-3-carbonyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-13-7-5-12(6-8-13)20-15(22)11-4-9-14(18)19-10-11/h4,9-10,12-13H,5-8H2,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
HJSSYXOYFJYUFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









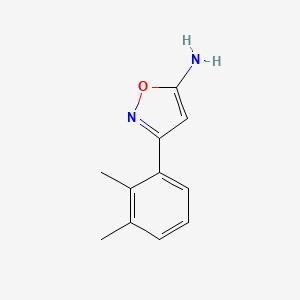

![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
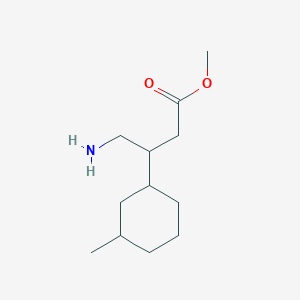
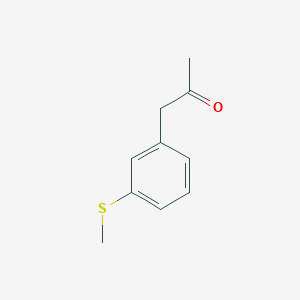
![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
